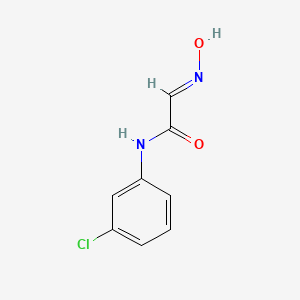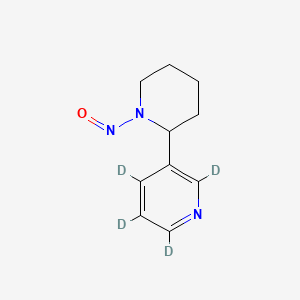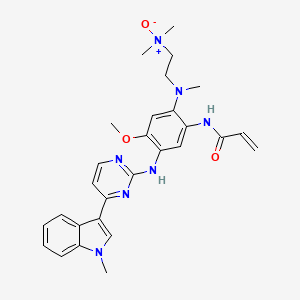
Dihydro Homocapsaicin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro Homocapsaicin II is a capsaicinoid compound found in chili peppers. Capsaicinoids are responsible for the pungent taste of chili peppers and have various biological activities. This compound is structurally similar to capsaicin, the most well-known capsaicinoid, but differs in the saturation of its acyl group .
Mécanisme D'action
Target of Action
Dihydro Homocapsaicin II, like other capsaicinoids, primarily targets the vanilloid receptor, TRPV1 . This receptor is a non-selective cation channel that is part of the transient receptor potential channel family. It plays a crucial role in the sensation of pain and heat in the body .
Mode of Action
The compound interacts with its target, the TRPV1 receptor, by binding to it . This binding triggers a conformational change in the receptor, leading to the opening of the ion channel. As a result, there is an influx of cations, such as calcium and sodium, into the cell. This influx depolarizes the neuron and generates an action potential, leading to the sensation of pain and heat .
Biochemical Pathways
The activation of the TRPV1 receptor by this compound can affect various biochemical pathways. For instance, it can influence the inflammatory response by promoting the release of substance P and other neuropeptides. These substances can then act on immune cells and blood vessels, leading to vasodilation, increased vascular permeability, and the recruitment of immune cells to the site of inflammation .
Pharmacokinetics
Like other capsaicinoids, it is likely to be lipophilic, allowing it to readily cross biological membranes . This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The activation of the TRPV1 receptor by this compound leads to a sensation of heat and pain. This can have various effects at the molecular and cellular level, including the activation of nociceptive neurons, the release of inflammatory mediators, and changes in gene expression . These effects can contribute to the compound’s analgesic and anti-inflammatory properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other bioactive compounds can modulate its activity. Additionally, factors such as pH and temperature can affect the stability and efficacy of the compound
Analyse Biochimique
Biochemical Properties
Dihydro Homocapsaicin II plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with the transient receptor potential vanilloid 1 (TRPV1) receptor, a protein involved in pain perception and thermoregulation . By binding to the TRPV1 receptor, this compound can modulate pain signals and induce a sensation of heat. Additionally, this compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which play a role in its metabolism and detoxification .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it activates the TRPV1 receptor, leading to an influx of calcium ions and subsequent depolarization of the cell membrane . This activation can result in the release of neurotransmitters and modulation of pain signals. In adipocytes, this compound has been shown to influence lipid metabolism and promote thermogenesis, contributing to its potential anti-obesity effects . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, highlighting its multifaceted role in cellular function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the TRPV1 receptor. Upon binding to this receptor, this compound induces a conformational change that opens the ion channel, allowing the influx of calcium ions . This influx triggers a cascade of intracellular events, including the activation of protein kinases and transcription factors, leading to changes in gene expression and cellular responses. Additionally, this compound can modulate enzyme activity, either by direct binding or through allosteric effects, influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can activate the TRPV1 receptor and induce mild analgesic effects . At higher doses, this compound can cause significant pain and discomfort due to excessive activation of the TRPV1 receptor . Additionally, high doses of this compound have been associated with toxic effects, including tissue damage and inflammation . These findings underscore the importance of careful dosage considerations in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites that can be further processed and excreted from the body . The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate its elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation . The compound’s lipophilic nature allows it to readily cross cell membranes and distribute throughout various tissues, including the nervous system and adipose tissue .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is often found in the cytoplasm, where it can interact with various enzymes and signaling molecules . Additionally, this compound can localize to the plasma membrane, particularly in regions containing the TRPV1 receptor . This subcellular localization is essential for its role in modulating pain signals and cellular responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydro Homocapsaicin II can be synthesized through various methods, including high-performance liquid chromatography (HPLC) and other chromatographic techniques. The separation and determination of capsaicinoids, including this compound, can be achieved using reversed-phase chromatographic adsorbents with eluent consisting of acetonitrile-water or acetonitrile-formic acid under isocratic conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of capsaicinoids from chili peppers, followed by purification using chromatographic techniques. The process includes the use of solvents like acetonitrile and formic acid to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydro Homocapsaicin II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are used in different applications, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Dihydro Homocapsaicin II has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationship of capsaicinoids. In biology, it is used to investigate the effects of capsaicinoids on cellular processes and signaling pathways .
In medicine, this compound is studied for its potential analgesic, anti-inflammatory, and anticancer properties. It is also used in the development of pain relief creams and patches. In the industry, it is used in the formulation of self-defense sprays and as a natural pesticide .
Comparaison Avec Des Composés Similaires
Dihydro Homocapsaicin II is similar to other capsaicinoids, such as capsaicin, dihydrocapsaicin, nordihydrocapsaicin, and homocapsaicin. These compounds share a common vanillyl group but differ in the length and saturation of their acyl chains .
Similar Compounds:- Capsaicin
- Dihydrocapsaicin
- Nordihydrocapsaicin
- Homocapsaicin
- Nonivamide
Propriétés
Numéro CAS |
71239-21-9 |
|---|---|
Formule moléculaire |
C₁₉H₃₁NO₃ |
Poids moléculaire |
321.45 |
Synonymes |
N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyldecanamide; Homodihydrocapsaicin II; N-(4-Hydroxy-3-methoxybenzyl)-8-methyldecanamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)



![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)
